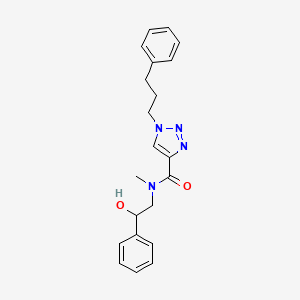![molecular formula C15H13BrN4O B6119623 1-(4-bromobenzoyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B6119623.png)
1-(4-bromobenzoyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromobenzoyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a pyrazolo[3,4-b]pyridine derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of 1-(4-bromobenzoyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. Specifically, it has been shown to inhibit the activity of protein kinases, which play a critical role in cell signaling and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-bromobenzoyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine have been extensively studied. The compound has been shown to inhibit the activity of various protein kinases, including AKT, ERK, and JNK. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. The compound has also been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
The advantages of using 1-(4-bromobenzoyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in lab experiments include its potential applications in the field of medicinal chemistry, its ability to inhibit the activity of protein kinases, and its neuroprotective effects. However, there are also limitations to using this compound in lab experiments. One limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological effects. Additionally, the compound may have off-target effects, which could complicate data interpretation.
将来の方向性
There are several future directions for the study of 1-(4-bromobenzoyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. One direction is to further elucidate the mechanism of action of the compound, which could lead to the development of more potent and selective derivatives. Another direction is to explore the potential applications of the compound in the treatment of other diseases, such as autoimmune disorders and metabolic diseases. Additionally, future studies could focus on optimizing the pharmacokinetic properties of the compound, such as its solubility and bioavailability, to improve its efficacy in vivo.
合成法
The synthesis of 1-(4-bromobenzoyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves a multi-step process that requires intermediate compounds. The first step involves the synthesis of 4,6-dimethylpyrazolo[3,4-b]pyridine-3-carboxylic acid, which is then converted to 4,6-dimethylpyrazolo[3,4-b]pyridine-3-amine. The final step involves the reaction of 4,6-dimethylpyrazolo[3,4-b]pyridine-3-amine with 4-bromobenzoyl chloride to produce 1-(4-bromobenzoyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.
科学的研究の応用
1-(4-bromobenzoyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer treatment, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines. In neurological disorders, it has been shown to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
(3-amino-4,6-dimethylpyrazolo[3,4-b]pyridin-1-yl)-(4-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O/c1-8-7-9(2)18-14-12(8)13(17)19-20(14)15(21)10-3-5-11(16)6-4-10/h3-7H,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYJAQUCGMFRRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C(=O)C3=CC=C(C=C3)Br)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)(4-bromophenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B6119543.png)


![2-[4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6119552.png)
![1-(1-ethyl-4-piperidinyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6119555.png)
![ethyl 4-{1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6119561.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B6119573.png)
![2-(1,3-benzodioxol-5-yl)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B6119580.png)

![7-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6119605.png)
![[({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid](/img/structure/B6119613.png)
![4-fluoro-N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]benzenesulfonohydrazide](/img/structure/B6119624.png)
![4-[4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6119634.png)
![10-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B6119642.png)